
N,N'-Dithio-4,4'-diaminobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is a chemical compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two amino groups, two sulfonamide groups, and two dithio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithio-4,4’-diaminobenzenesulfonamide typically involves the reaction of 4,4’-diaminobenzenesulfonamide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithio groups.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithio-4,4’-diaminobenzenesulfonamide may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dithio-4,4’-diaminobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfide bonds.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of sulfonamide groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dithio-4,4’-diaminobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Dithio-4,4’-diaminobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithio groups can form disulfide bonds with thiol groups in proteins, potentially altering their function. The sulfonamide groups can interact with various biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminobenzenesulfonamide: Lacks the dithio groups but has similar amino and sulfonamide groups.
N,N’-Dithio-4,4’-diaminobenzene: Similar structure but without the sulfonamide groups.
Uniqueness
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is unique due to the presence of both dithio and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63979-86-2 |
|---|---|
Molekularformel |
C12H14N4O4S4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-amino-N-[[(4-aminophenyl)sulfonylamino]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-1-5-11(6-2-9)23(17,18)15-21-22-16-24(19,20)12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
InChI-Schlüssel |
QRZXEQRHPNJYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NSSNS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


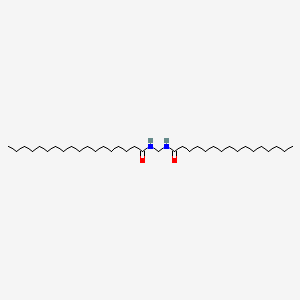
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
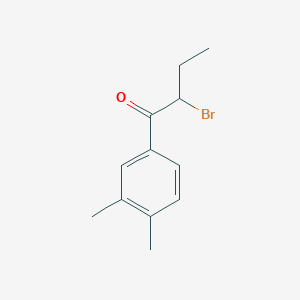
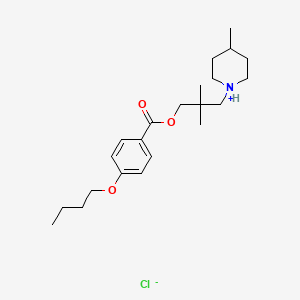


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
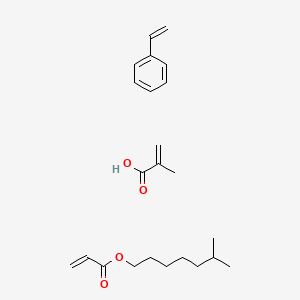
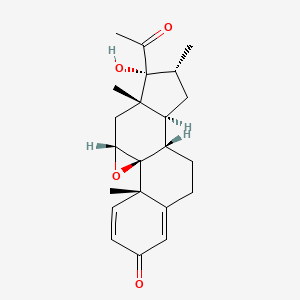
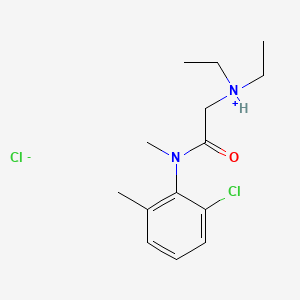

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
